molecular formula C5H11O8P B103576 Xylose 1-phosphate CAS No. 15892-22-5

Xylose 1-phosphate

Cat. No.: B103576
CAS No.: 15892-22-5
M. Wt: 230.11 g/mol
InChI Key: ILXHFXFPPZGENN-IOVATXLUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xylose 1-phosphate typically involves the phosphorylation of galactose. This can be achieved through enzymatic methods using galactokinase or chemical methods involving phosphorylation reagents such as phosphoric acid or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound often relies on biotechnological processes, utilizing microbial fermentation to produce galactose, which is then phosphorylated using specific enzymes. This method is preferred due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

Xylose 1-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include galactonic acid, galactitol, and various substituted galactose derivatives .

Scientific Research Applications

Xylose 1-phosphate has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its involvement in the Leloir pathway, where it is phosphorylated by galactokinase to form galactose-1-phosphate. This intermediate is then converted into glucose-1-phosphate, which enters glycolysis or glycogenesis. The molecular targets include enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase .

Comparison with Similar Compounds

Similar Compounds

    Glucose-6-phosphate: Similar in structure but derived from glucose.

    Mannose-6-phosphate: Another monosaccharide phosphate involved in glycosylation processes.

    Fructose-6-phosphate: Involved in glycolysis and gluconeogenesis.

Uniqueness

Xylose 1-phosphate is unique due to its specific role in the metabolism of galactose and its involvement in the Leloir pathway, distinguishing it from other monosaccharide phosphates .

Properties

CAS No.

15892-22-5

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

IUPAC Name

[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-2-1-12-5(4(8)3(2)7)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3+,4-,5?/m1/s1

InChI Key

ILXHFXFPPZGENN-IOVATXLUSA-N

SMILES

C1C(C(C(C(O1)OP(=O)(O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OP(=O)(O)O)O)O)O

Synonyms

xylose 1-phosphate
xylose 1-phosphate, (alpha-D)-isome

Origin of Product

United States

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